2-[1-(Methylamino)ethyl]phenol hydrochloride
CAS No.: 1094600-71-1
Cat. No.: VC5785053
Molecular Formula: C9H14ClNO
Molecular Weight: 187.67
* For research use only. Not for human or veterinary use.
![2-[1-(Methylamino)ethyl]phenol hydrochloride - 1094600-71-1](/images/structure/VC5785053.png)
Specification
CAS No. | 1094600-71-1 |
---|---|
Molecular Formula | C9H14ClNO |
Molecular Weight | 187.67 |
IUPAC Name | 2-[1-(methylamino)ethyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO.ClH/c1-7(10-2)8-5-3-4-6-9(8)11;/h3-7,10-11H,1-2H3;1H |
Standard InChI Key | XHZLOBZVVQAGQP-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1O)NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-[1-(Methylamino)ethyl]phenol hydrochloride is an organic salt formed by the reaction of 2-[1-(methylamino)ethyl]phenol with hydrochloric acid. Its molecular formula, C₉H₁₄ClNO, corresponds to a molecular weight of 187.67 g/mol . The compound’s structure includes a phenol group (C₆H₅OH) substituted at the second position with a 1-(methylamino)ethyl chain, which is protonated as a hydrochloride salt (Fig. 1).
Table 1: Key Identifiers of 2-[1-(Methylamino)ethyl]phenol Hydrochloride
Property | Value |
---|---|
CAS Number | 1094600-71-1 |
Molecular Formula | C₉H₁₄ClNO |
Molecular Weight | 187.67 g/mol |
IUPAC Name | 2-[1-(Methylamino)ethyl]phenol hydrochloride |
Purity (Commercial) | ≥95% |
Structural Analogues and Related Compounds
The compound shares structural similarities with bioactive phenethylamine derivatives. For example, (R)-(-)-Phenylephrine HCl (PubChem CID: 67108212) contains a hydroxyl group at the third position of the phenolic ring and a methylaminoethyl side chain, differing primarily in substitution patterns . Another analogue, 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride (CAS: 2059975-38-9), introduces a chlorine substituent, altering electronic properties and potential reactivity. Such structural variations influence solubility, receptor affinity, and metabolic stability, underscoring the importance of substitution patterns in pharmacological activity .
Supplier | Purity | Quantity | Price (EUR) | Delivery Timeline |
---|---|---|---|---|
CymitQuimica | 95% | 250 mg | Inquiry | May 2025 |
CymitQuimica | ≥95% | 50 mg – 500 mg | 459–1,232 | June 2025 |
Suppliers emphasize its role as a "versatile small molecule scaffold," suggesting utility in medicinal chemistry and drug discovery .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents like water or ethanol compared to its free base form. Analogous compounds, such as N-methyl tyramine hydrochloride, demonstrate solubility in dimethyl sulfoxide (DMSO) and methanol, which may extrapolate to similar behavior here. Stability data are lacking, but phenolic compounds generally require storage under inert conditions to prevent oxidation .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions using tools like PubChem’s 3D conformer generator suggest characteristic peaks for:
-
Phenolic O-H Stretch: ~3200–3600 cm⁻¹ (IR).
-
Methylamino N-H Stretch: ~2500–3000 cm⁻¹ (IR) .
Mass spectrometry would likely show a parent ion at m/z 187.67, corresponding to [M+H]⁺.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
Chlorinated derivatives like the latter exhibit altered electronic profiles, potentially enhancing receptor binding or metabolic stability.
Research Gaps and Future Directions
Despite its commercial availability, 2-[1-(methylamino)ethyl]phenol hydrochloride remains understudied. Priority research areas include:
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
-
Target Identification: Screening against neurotransmitter receptors or antioxidant enzymes.
-
Derivatization Studies: Synthesis of analogs to optimize bioactivity and solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume